6-Hydroxystigmasta-4,22-dien-3-one
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Overview
Description
6-Hydroxystigmasta-4,22-dien-3-one is a natural product found in Ficus conraui, Rhinacanthus nasutus, and other organisms with data available.
Scientific Research Applications
Natural Compound Isolation and Chemical Analysis
- Compound Identification : 6-Hydroxystigmasta-4,22-dien-3-one has been identified as a natural compound isolated from various plants such as Uvaria hamiltonii, Hernandia nymphaeifolia, and Hedyotis diffusa. These studies involve the use of advanced techniques like high-resolution 2D-NMR for structural elucidation (Asha et al., 2004), (Chen et al., 2000), (Huang et al., 2009).
Biological Activities and Potential Therapeutic Effects
- Antibacterial and Cytotoxic Properties : Extracts containing this compound from Uvaria hamiltonii stem bark exhibited mild to moderate in vitro antibacterial activity and cytotoxicity, indicating potential for therapeutic applications (Asha et al., 2003).
- Antioxidant Activity : This compound was identified in studies focusing on radical scavenging and antioxidant activities, such as in the research on triterpene steroids from the stem of Polygonum pulchrum, suggesting its role in combating oxidative stress (Sahidin et al., 2014).
- Alpha-Glucosidase Inhibitory Effect : In a study on marine macro green alga Codium dwarkense, this compound was part of the compound mix that exhibited significant inhibition of alpha-glucosidase, an enzyme relevant in diabetes management (Ali et al., 2015).
Chemical Synthesis and Modification
- Synthesis and Characterisation : Research also focuses on the synthesis and characterisation of derivatives of this compound for various applications, including antimicrobial evaluation. Studies demonstrate the transformation of related compounds and the assessment of their biological activities (Bacho et al., 2021).
Antiviral Properties
- Antiviral Effects on Herpes Simplex Virus : Certain derivatives of this compound have shown to inhibit herpes simplex virus type 1 (HSV-1) replication in nervous cell lines, indicating its potential utility in antiviral therapies (Petrera et al., 2014).
Properties
Molecular Formula |
C29H46O2 |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,27-,28-,29-/m1/s1 |
InChI Key |
FFKIQLXJMQUBQZ-IRLJAPRMSA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)C(C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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